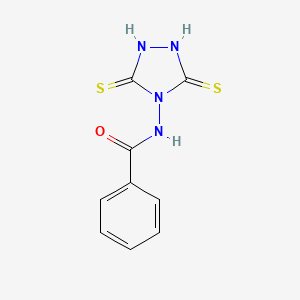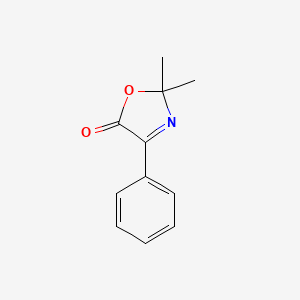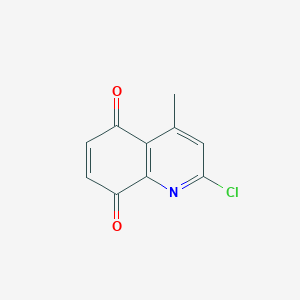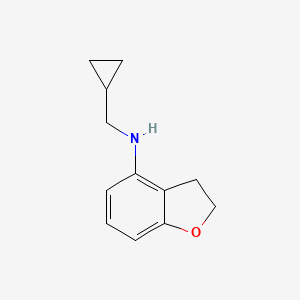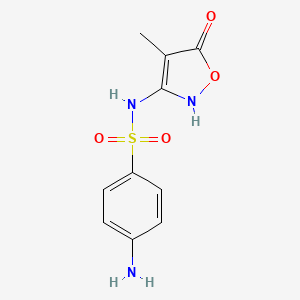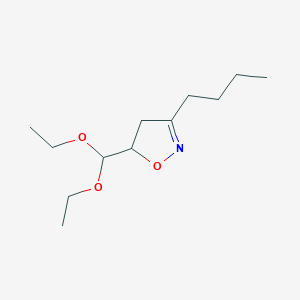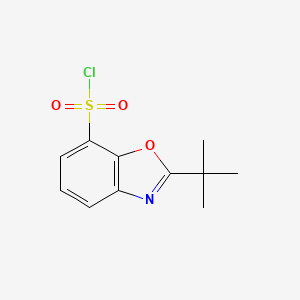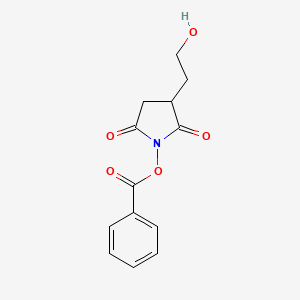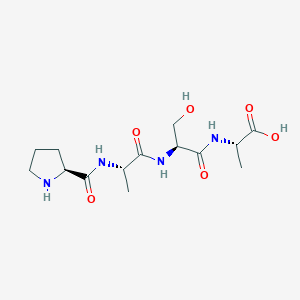![molecular formula C13H21N3 B12894276 3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)
3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is a heterocyclic compound that features a unique structure combining a cyclobutyl group and a hexahydropyrazolo[3,4-b]azepine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclobutyl-substituted hydrazine and an ethyl-substituted azepine, the reaction proceeds through a series of condensation and cyclization steps, often requiring catalysts and specific temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing impurities and optimizing the overall efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions (e.g., temperature, solvent).
Major Products
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules, it serves as a versatile intermediate in organic synthesis.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding, contributing to the development of new biochemical assays.
Medicine: The compound’s potential pharmacological properties are being investigated for therapeutic applications, including as a possible lead compound for drug development.
Industry: In materials science, it may be used in the design of novel polymers and advanced materials with specific mechanical and chemical properties.
作用机制
The mechanism by which 3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate activity by binding to active sites or allosteric sites. The pathways involved often depend on the specific application, whether it be inhibiting an enzyme in a biochemical pathway or activating a receptor in a signaling cascade.
相似化合物的比较
Similar Compounds
3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid: Shares a similar cyclobutyl and pyrazole structure but differs in the presence of a carboxylic acid group.
3-Cyclobutyl-1-ethyl-1,2,4-oxadiazol-5-amine: Contains a cyclobutyl group and an oxadiazole ring, offering different chemical properties and reactivity.
Uniqueness
3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is unique due to its hexahydropyrazolo[3,4-b]azepine core, which provides a distinct three-dimensional structure and electronic configuration. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel applications in various scientific fields.
属性
分子式 |
C13H21N3 |
|---|---|
分子量 |
219.33 g/mol |
IUPAC 名称 |
3-cyclobutyl-1-ethyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C13H21N3/c1-2-16-13-11(8-3-4-9-14-13)12(15-16)10-6-5-7-10/h10,14H,2-9H2,1H3 |
InChI 键 |
RBARIJYJNBCMIR-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(CCCCN2)C(=N1)C3CCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


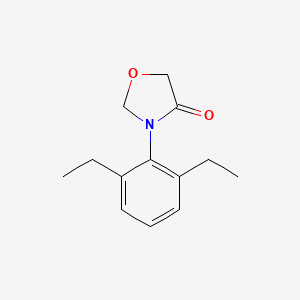
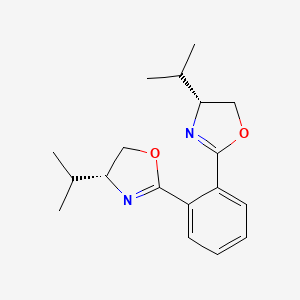
![2,5-Pyrrolidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B12894223.png)
![[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894227.png)
